molecular formula C12H10F3N5OS B5521981 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide

2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide

Cat. No.: B5521981
M. Wt: 329.30 g/mol
InChI Key: PFRQNCNJJXVHJC-UBKPWBPPSA-N
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Description

2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom

Scientific Research Applications

2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide has been explored for various scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide typically involves multiple steps. One common method starts with the preparation of 5-amino-1,3,4-thiadiazole, which is then reacted with an appropriate aldehyde to form the hydrazone derivative. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would likely apply.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazone moiety, converting it to the corresponding hydrazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.

Mechanism of Action

The mechanism of action of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide is not fully understood. it is believed to involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The thiadiazole ring and the hydrazone moiety are likely critical for these interactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide is unique due to the presence of the trifluoromethyl group, which can enhance its biological activity and stability. Additionally, the hydrazone linkage provides a versatile site for further chemical modifications, making it a valuable scaffold for drug development.

Properties

IUPAC Name

2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N5OS/c13-12(14,15)8-4-2-1-3-7(8)6-17-18-9(21)5-10-19-20-11(16)22-10/h1-4,6H,5H2,(H2,16,20)(H,18,21)/b17-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRQNCNJJXVHJC-UBKPWBPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CC2=NN=C(S2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CC2=NN=C(S2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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